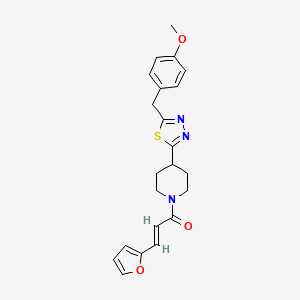

(E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Descripción

The compound (E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring:

- A 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group.

- A piperidine ring linked to the thiadiazole moiety.

- An α,β-unsaturated ketone (enone) conjugated to a furan ring.

Thiadiazoles are recognized for antimicrobial and anticancer activities, while enones are key in non-linear optical (NLO) materials and antioxidant pathways .

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-27-18-6-4-16(5-7-18)15-20-23-24-22(29-20)17-10-12-25(13-11-17)21(26)9-8-19-3-2-14-28-19/h2-9,14,17H,10-13,15H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGJNGFJNDTNCZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.

Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the piperidine-thiadiazole intermediate through a condensation reaction.

Final Coupling: The final step involves the coupling of the furan ring with the rest of the molecule through a Wittig reaction or a similar olefination process to form the (E)-alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The double bond in the (E)-alkene can be reduced to form the corresponding alkane.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Saturated alkanes.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, offering new avenues for the treatment of diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also serve as a precursor for the synthesis of polymers or other advanced materials.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and thiadiazole rings may participate in binding interactions, while the piperidine ring provides structural stability. The compound may modulate the activity of its targets through inhibition or activation, leading to downstream effects on cellular pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one ()

- Structural Similarities : Contains a 1,3,4-thiadiazole ring and methoxyphenyl substituent.

- Key Differences: Replaces the enone and piperidine groups with a thiazolidinone ring and 4-fluorophenyl substituent.

- Activity: Thiazolidinones are associated with antimicrobial and anti-inflammatory properties. The fluorophenyl group may enhance metabolic stability compared to the methoxybenzyl group in the target compound .

General Thiadiazole-Based Compounds

Enone-Containing Compounds

(E)-1-(2-Hydroxyphenyl)-3-(4-Methoxyphenyl)Prop-2-en-1-one ()

- Structural Similarities: Shares the enone backbone and methoxyphenyl group.

- Key Differences : Lacks the thiadiazole-piperidine system, instead incorporating a hydroxyphenyl group.

- Activity: Demonstrated NLO properties and thermal stability, attributed to the conjugated enone system.

Thermal and Crystallographic Properties

- Thermal Stability: Chalcones like (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibit stability up to 200°C, critical for NLO applications.

- Crystallography : Structural elucidation of similar compounds relies on SHELX programs (e.g., SHELXL for refinement), which are industry standards for small-molecule crystallography. The target compound’s stereochemistry and conformation could be resolved using these tools .

Data Tables

Table 1: Structural and Functional Comparison

Actividad Biológica

The compound (E)-3-(furan-2-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a synthetic derivative that combines elements of furan, thiadiazole, and piperidine structures. These components are known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as:

This structure features a furan ring, a thiadiazole moiety, and a piperidine ring, which contribute to its pharmacological potential.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study evaluated the cytotoxicity of related thiadiazole derivatives using the MTT assay. The results indicated that modifications in the substituents significantly affected the potency. For example, a compound with an IC50 value of 2.32 µg/mL demonstrated strong activity against MCF-7 cells due to its lipophilic nature and structural features that enhance cell membrane permeability .

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives is well-documented. The compound's structure allows it to interact with bacterial membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| A | Staphylococcus aureus | 15 | 32 µg/mL |

| B | Escherichia coli | 12 | 64 µg/mL |

| C | Pseudomonas aeruginosa | 10 | 128 µg/mL |

In this context, compounds with electron-withdrawing groups have shown enhanced activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of compounds containing furan and thiadiazole rings has been explored through various assays such as DPPH and ABTS. These compounds can scavenge free radicals effectively due to their chemical structure.

Research Findings:

In vitro studies have demonstrated that certain derivatives can reduce oxidative stress markers in cellular models. The presence of methoxy groups enhances electron donation capacity, contributing to improved antioxidant activity .

Structure–Activity Relationship (SAR)

The biological activities of the compound can be correlated with its structural features:

- Furan Ring: Increases lipophilicity and facilitates membrane penetration.

- Thiadiazole Moiety: Enhances interaction with biological targets due to its ability to form hydrogen bonds.

- Piperidine Ring: Contributes to overall stability and bioavailability.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve the stereochemistry of the (E)-configured double bond and piperidine-thiadiazole conformation. Single-crystal studies at 295 K with R-factors < 0.06 ensure accuracy .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The furan-2-yl protons typically appear as doublets at δ 6.3–7.2 ppm, while the methoxybenzyl group shows a singlet at δ 3.8 ppm .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., m/z 452.12 for [M+H]⁺) and fragmentation patterns .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Test activity against kinases or oxidoreductases using fluorogenic substrates. For example, monitor NADPH depletion rates at 340 nm to assess antioxidant potential .

- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives (e.g., ³H-labeled methoxy group) to quantify intracellular accumulation via scintillation counting .

- Molecular Probes : Design photoaffinity labels (e.g., diazirine-modified analogs) to crosslink target proteins in live cells, followed by pull-down assays and LC-MS/MS identification .

Advanced: How can computational methods complement experimental studies of its reactivity?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiadiazole ring often acts as an electron-deficient region, influencing binding interactions .

- Molecular Docking : Simulate binding to proteins like COX-2 or CYP450 using AutoDock Vina. The methoxybenzyl group may form π-π stacking with Phe residues, while the furan ring engages in hydrogen bonding .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .

Advanced: How should researchers address contradictory pharmacological data across studies?

Q. Methodological Answer :

- Source Variability : Ensure consistent compound purity (>98% by HPLC) and storage conditions (desiccated at −20°C) to minimize degradation .

- Experimental Replication : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) and primary models to account for tissue-specific responses .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, identifying outliers via funnel plots .

Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (F, Cl) or methyl groups replacing the methoxybenzyl moiety. Compare IC₅₀ values in cytotoxicity assays to identify pharmacophores .

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to assess impact on solubility and target affinity .

- 3D-QSAR Modeling : Build CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors. Cross-validate with leave-one-out (LOO) methods (q² > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.